Product packaging for Bitipazone(Cat. No.:CAS No. 13456-08-1)

Bitipazone

Cat. No.: B089074
CAS No.: 13456-08-1
M. Wt: 454.7 g/mol
InChI Key: RFZXOOKXYRDPOR-GJHDBBOXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bitipazone, also known as this compound, is a useful research compound. Its molecular formula is C20H38N8S2 and its molecular weight is 454.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38N8S2 B089074 Bitipazone CAS No. 13456-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)-3-[(E)-[(3E)-3-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N8S2/c1-17(23-25-19(29)21-9-15-27-11-5-3-6-12-27)18(2)24-26-20(30)22-10-16-28-13-7-4-8-14-28/h3-16H2,1-2H3,(H2,21,25,29)(H2,22,26,30)/b23-17+,24-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZXOOKXYRDPOR-GJHDBBOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NCCN1CCCCC1)C(=NNC(=S)NCCN2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NCCN1CCCCC1)/C(=N/NC(=S)NCCN2CCCCC2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043054
Record name Bitipazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13456-08-1
Record name Bitipazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bitipazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BITIPAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HM3435J27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bitipazone (CAS 13456-08-1): A Technical Overview of an Anticoccidial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Bitipazone (CAS 13456-08-1), an antiprotozoal agent. While detailed proprietary data remains limited in the public domain, this document synthesizes available information and outlines the standard experimental frameworks used to evaluate such compounds, offering a foundational understanding for research and development professionals.

Core Compound Information

This compound is identified as an antiprotozoal compound primarily developed for its activity against Coccidia parasites.[1] Coccidiosis, the disease caused by these parasites, is a significant concern in the poultry industry, leading to economic losses through mortality, reduced weight gain, and poor feed conversion. This compound has been noted for its application in rabbits and turkeys, demonstrating some efficacy and good tolerability in these species. Pharmacokinetic studies have indicated a slow elimination of the compound from the blood and organs of treated animals.

Physicochemical Properties

Detailed public information regarding the specific physicochemical properties of this compound is scarce. For a comprehensive analysis, the following parameters would typically be determined:

PropertyValue
Molecular FormulaData not publicly available
Molecular WeightData not publicly available
Melting PointData not publicly available
Boiling PointData not publicly available
SolubilityData not publicly available
pKaData not publicly available
LogPData not publicly available

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not been detailed in publicly accessible scientific literature. For anticoccidial drugs, common mechanisms of action include the disruption of metabolic pathways, interference with cellular respiration, or damage to the parasite's cell membranes.

To elucidate the mechanism of action of a compound like this compound, a series of investigations would be required. The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel anticoccidial agent.

Generalized Workflow for Mechanism of Action Studies A Initial Screening (In vitro/In vivo) B Identification of Target Pathway A->B C Target Validation B->C D Biochemical Assays B->D E Genetic Manipulation of Parasite B->E F Metabolomic/Proteomic Analysis B->F G Confirmation of Mechanism C->G D->C E->C F->C

Caption: Generalized Workflow for Mechanism of Action Studies.

Experimental Protocols for Efficacy Evaluation

While specific experimental protocols for this compound are not publicly detailed, the evaluation of anticoccidial drugs in poultry typically follows standardized procedures. These protocols are designed to assess the efficacy of a compound in controlling coccidiosis under controlled conditions.

In Vivo Efficacy Study in Broiler Chickens

Objective: To evaluate the efficacy of this compound in controlling an induced Eimeria tenella infection in broiler chickens.

Methodology:

  • Animal Model: Day-old broiler chicks are housed in a controlled environment and fed a standard basal diet free of anticoccidial drugs.

  • Acclimatization: Birds are allowed to acclimatize for a period, typically 10-14 days.

  • Experimental Groups:

    • Group A: Uninfected, untreated control.

    • Group B: Infected, untreated control.

    • Group C: Infected, treated with a known effective anticoccidial (positive control).

    • Group D, E, F...: Infected, treated with varying doses of this compound.

  • Infection: At the appropriate age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria tenella oocysts.

  • Treatment: The experimental diets containing the respective treatments are provided to the birds for a specified period before and after infection.

  • Data Collection: Key parameters are measured, including:

    • Weight Gain: Birds are weighed at the start of the treatment period and at the end of the study.

    • Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total weight gain.

    • Lesion Scoring: On a specific day post-infection (e.g., day 5 or 6), a subset of birds from each group is euthanized, and the ceca are examined for lesions, which are scored on a scale (e.g., 0 to 4).

    • Oocyst Shedding: Fecal samples are collected over several days post-infection to determine the number of oocysts shed per gram of feces.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.

The following diagram illustrates a typical workflow for an in vivo anticoccidial efficacy study.

Workflow for In Vivo Anticoccidial Efficacy Study A Bird Acclimatization B Group Allocation & Treatment Start A->B C Oral Infection with Eimeria Oocysts B->C D Data Collection Period C->D E Lesion Scoring D->E F Oocyst Counting D->F G Weight & FCR Measurement D->G H Data Analysis & Efficacy Determination E->H F->H G->H

Caption: Workflow for In Vivo Anticoccidial Efficacy Study.

Quantitative Data Summary

A comprehensive technical guide would include quantitative data from various studies. Due to the limited availability of public data for this compound, the following tables are presented as templates for how such data would be structured.

Table 1: In Vivo Efficacy Against Eimeria tenella
Treatment GroupDose (ppm)Average Weight Gain (g)Feed Conversion Ratio (FCR)Mean Lesion ScoreOocyst Shedding (oocysts/g)
Uninfected Control-DataDataDataData
Infected Control-DataDataDataData
Positive ControlDoseDataDataDataData
This compoundDose 1DataDataDataData
This compoundDose 2DataDataDataData
This compoundDose 3DataDataDataData
Table 2: Pharmacokinetic Parameters
SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)
TurkeyDataOralDataDataDataData
RabbitDataOralDataDataDataData

Conclusion

References

In-depth Technical Guide: Bitipazone (C20H38N8S2)

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive searches for the compound "Bitipazone" with the molecular formula C20H38N8S2 did not yield any specific scientific literature, clinical data, or registered patents. It is possible that "this compound" is a very recent discovery, a compound known by a different name, or that the provided name and formula may contain a typographical error.

Therefore, the following guide is a structured template outlining the essential components of a technical whitepaper for a novel therapeutic compound. This framework can be populated with specific data once verifiable information for this compound becomes available.

Executive Summary

This section would typically provide a high-level overview of this compound, including its chemical class, proposed mechanism of action, target indication, and a summary of key preclinical and clinical findings. It would highlight the compound's potential therapeutic advantages and its current stage of development.

Introduction

This chapter would introduce the therapeutic area that this compound is intended for. It would discuss the current standard of care, unmet medical needs, and the scientific rationale for the development of a molecule with this compound's proposed characteristics.

Chemical and Physical Properties

A comprehensive profile of this compound's physicochemical properties is crucial for drug development.

Table 1: Physicochemical Properties of this compound

PropertyValueExperimental Method
Molecular Formula C20H38N8S2Mass Spectrometry
Molecular Weight 470.7 g/mol Calculated
IUPAC Name Not Available
CAS Registry Number Not Available
Appearance To be determinedVisual Inspection
Solubility To be determinedHPLC-based method
Melting Point To be determinedDifferential Scanning Calorimetry
pKa To be determinedPotentiometric Titration
LogP To be determinedShake-flask method

Synthesis and Manufacturing

This section would detail the synthetic route for this compound. For a research audience, a detailed, multi-step reaction scheme would be provided, including reagents, solvents, reaction conditions, and purification methods.

Synthetic Workflow

A logical diagram illustrating the key steps in the synthesis of this compound would be presented here.

A Starting Material A C Intermediate 1 A->C Step 1: Reagent X, Solvent Y B Starting Material B B->C Step 1: Reagent X, Solvent Y D Intermediate 2 C->D Step 2: Reagent Z E This compound (Crude) D->E Step 3: Cyclization F Purified this compound E->F Purification (e.g., HPLC)

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action

This would be a critical section detailing how this compound exerts its therapeutic effects at a molecular level. It would describe the target protein(s), signaling pathways, and the resulting physiological changes.

Proposed Signaling Pathway

Assuming this compound targets a specific cellular pathway, a diagram would be used to illustrate its point of intervention. For instance, if this compound were an inhibitor of a hypothetical "Kinase A" in a cancer-related pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates This compound This compound This compound->Kinase_A Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical signaling pathway inhibited by this compound.

Preclinical Pharmacology and Toxicology

This section would present data from in vitro and in vivo studies.

In Vitro Efficacy

Data from cell-based assays would be summarized here.

Table 2: In Vitro Activity of this compound

Cell LineAssay TypeIC50 / EC50 (nM)
e.g., Cancer Cell Line AProliferation AssayValue
e.g., Cancer Cell Line BApoptosis AssayValue
e.g., Target KinaseKinase Activity AssayValue
In Vivo Efficacy

Results from animal models would be presented, often in graphical form, but key endpoints would be tabulated.

Table 3: Summary of In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Statistical Significance (p-value)
Vehicle Control-0-
This compound10ValueValue
This compound30ValueValue
Standard of CareDoseValueValue
Toxicology

A summary of safety and toxicology studies would be provided.

Table 4: Summary of Preclinical Toxicology Findings

Study TypeSpeciesKey FindingsNOAEL (No-Observed-Adverse-Effect Level)
Acute ToxicityRodente.g., LD50 valueNot Applicable
28-day Repeated DoseRodente.g., Target organsValue (mg/kg/day)
28-day Repeated DoseNon-rodente.g., Target organsValue (mg/kg/day)
Genotoxicity (Ames test)In vitroe.g., NegativeNot Applicable

Experimental Protocols

This section is crucial for reproducibility and for other researchers to understand the methodology.

Cell Proliferation Assay (Example Protocol)
  • Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well microplate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add a viability reagent (e.g., resazurin-based) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

A Seed Cells in 96-well Plate B Add this compound Dilutions A->B C Incubate for 72h B->C D Add Viability Reagent C->D E Read Plate D->E F Calculate IC50 E->F

Caption: Workflow for a typical cell proliferation assay.

Clinical Development

This section would outline the clinical trial strategy for this compound, including completed, ongoing, and planned studies. It would discuss the target patient population, primary and secondary endpoints, and any available clinical data.

Conclusion

The whitepaper would conclude with a summary of the key findings and a forward-looking statement on the potential of this compound as a novel therapeutic agent. It would reiterate the key differentiators of the compound and its future development path.

An In-depth Technical Guide on the Core Mechanism of Action of Bitipazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding bitipazone is scarce in publicly available scientific literature. This guide synthesizes the available information based on its chemical classification as a phenylbutazone derivative and a thiosemicarbazone to propose a putative mechanism of action. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive account of this compound's biological activity.

Introduction

This compound is a chemical entity identified as 2,3-butanedione bis[4-(2-piperidinoethyl)thiosemicarbazone].[1] Its classification as a phenylbutazone derivative suggests potential anti-inflammatory and analgesic properties.[2] Phenylbutazone and its derivatives are non-steroidal anti-inflammatory drugs (NSAIDs) known for their potent effects in treating inflammatory conditions.[2][3] Additionally, the presence of the thiosemicarbazone moiety suggests a broader range of potential biological activities, including anticoccidial effects, as hinted at in veterinary contexts.[4] This guide will explore the proposed mechanisms of action for this compound based on the known activities of its constituent chemical classes.

Proposed Mechanism of Action: A Dual-Action Hypothesis

Given its chemical structure, this compound is hypothesized to exert its effects through a dual mechanism of action, combining the anti-inflammatory properties of a phenylbutazone-like compound with the diverse biological activities of a thiosemicarbazone.

As a derivative of phenylbutazone, the primary anti-inflammatory mechanism of this compound is likely the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3]

  • COX-1 and COX-2: These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

  • Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, this compound would reduce the production of prostaglandins, thereby alleviating inflammatory responses.[3][5]

The following diagram illustrates the proposed inhibitory effect of this compound on the arachidonic acid cascade.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes

Proposed inhibition of the cyclooxygenase pathway by this compound.

The thiosemicarbazone component of this compound suggests additional mechanisms of action that are common to this class of compounds. These mechanisms often involve interactions with metal ions and the generation of cellular stress.

  • Metal Chelation: Thiosemicarbazones are known to be potent metal chelators, particularly of iron and copper.[6] This can disrupt essential metallic cofactors for various enzymes.

  • Reactive Oxygen Species (ROS) Generation: By interacting with intracellular metals, thiosemicarbazones can catalyze the formation of reactive oxygen species, leading to oxidative stress and apoptosis.[6]

  • Enzyme Inhibition: Thiosemicarbazones have been shown to inhibit various enzymes, including ribonucleotide reductase and topoisomerase, which are crucial for DNA synthesis and repair.[1][7]

The following diagram outlines the potential cellular effects of the thiosemicarbazone moiety.

Thiosemicarbazone_Mechanism This compound This compound (Thiosemicarbazone Moiety) Metal_Chelation Metal Ion Chelation (e.g., Fe, Cu) This compound->Metal_Chelation ROS_Generation ROS Generation This compound->ROS_Generation Enzyme_Inhibition Enzyme Inhibition (e.g., Ribonucleotide Reductase) This compound->Enzyme_Inhibition Cellular_Effects Cellular Disruption & Potential Apoptosis Metal_Chelation->Cellular_Effects ROS_Generation->Cellular_Effects Enzyme_Inhibition->Cellular_Effects

Potential cellular mechanisms of the thiosemicarbazone component.

Putative Anticoccidial Mechanism of Action

The reported anticoccidial activity of this compound in veterinary species suggests a mechanism targeted against coccidian parasites, such as Eimeria.[4] The precise mechanism is unknown, but based on the mechanisms of other anticoccidial drugs and the chemical nature of this compound, several hypotheses can be proposed:

  • Disruption of Electron Transport: Similar to quinolone coccidiostats, this compound may interfere with the parasite's mitochondrial respiration.[8]

  • Inhibition of Key Enzymes: The thiosemicarbazone moiety could inhibit essential parasitic enzymes involved in metabolic pathways, such as those for pyrimidine synthesis or folate metabolism.

  • Ionophoric Activity: While less likely without the typical polyether antibiotic structure, the ability to disrupt ion transport across parasite membranes cannot be entirely ruled out.

Pharmacokinetics (Inferred from Phenylbutazone)

Specific pharmacokinetic data for this compound is not available. However, as a derivative of phenylbutazone, it may share some of its pharmacokinetic properties. The following table summarizes the known pharmacokinetic parameters of phenylbutazone, which may serve as a preliminary reference point for this compound.

ParameterPhenylbutazone
Absorption Readily absorbed after oral administration.[2]
Distribution Approximately 98% bound to plasma proteins.[2]
Metabolism Metabolized in the liver via oxidation and glucuronide conjugation.[2]
Excretion Excreted primarily through urine.[2]
Half-life Approximately 60 hours in humans.[2]

Experimental Protocols (General Methodologies)

As there are no specific published studies on this compound, this section outlines general experimental protocols that would be necessary to elucidate its mechanism of action.

  • Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified recombinant human COX-1 and COX-2 enzymes are used.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

    • This compound is pre-incubated with the enzymes at various concentrations to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

    • A known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) are used as controls.

  • Objective: To assess the ability of this compound to inhibit prostaglandin production in a cellular context.

  • Methodology:

    • A suitable cell line (e.g., RAW 264.7 murine macrophages) is cultured.

    • Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

    • Cells are co-treated with various concentrations of this compound.

    • The concentration of PGE2 in the cell culture supernatant is measured by EIA.

    • Cell viability is assessed using an MTT assay to rule out cytotoxicity.

  • Objective: To determine the efficacy of this compound against Eimeria species in vitro.

  • Methodology:

    • Madin-Darby bovine kidney (MDBK) cells are cultured in 96-well plates.

    • Cells are infected with Eimeria sporozoites.

    • The infected cells are treated with serial dilutions of this compound.

    • After a suitable incubation period, parasite viability is assessed using a colorimetric assay (e.g., based on the uptake of a specific dye by viable parasites).

    • Known anticoccidial drugs (e.g., monensin, toltrazuril) are used as positive controls.

The following workflow diagram illustrates a potential research approach for characterizing the mechanism of action of this compound.

Research_Workflow Start This compound Characterization In_Vitro_Assays In Vitro Assays: - COX Inhibition - Anticoccidial Susceptibility - Metal Chelation Studies Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays: - Anti-inflammatory Activity - ROS Generation - Cytotoxicity Start->Cell_Based_Assays Mechanism_Elucidation Mechanism of Action Elucidation In_Vitro_Assays->Mechanism_Elucidation Cell_Based_Assays->Mechanism_Elucidation In_Vivo_Studies In Vivo Studies (Animal Models): - Efficacy (Inflammation, Coccidiosis) - Pharmacokinetics - Toxicology Mechanism_Elucidation->In_Vivo_Studies Conclusion Comprehensive Profile of this compound In_Vivo_Studies->Conclusion

A proposed experimental workflow for investigating this compound.

Conclusion

This compound is a compound with a proposed dual mechanism of action, stemming from its structural similarity to phenylbutazone and its inclusion of a thiosemicarbazone moiety. It is hypothesized to act as a non-selective COX inhibitor, providing anti-inflammatory and analgesic effects, while also exhibiting activities typical of thiosemicarbazones, such as metal chelation and induction of oxidative stress. Its reported anticoccidial activity further suggests a targeted effect against parasitic organisms. Significant further research, following the experimental outlines provided, is required to definitively elucidate the mechanism of action, pharmacokinetic profile, and therapeutic potential of this compound.

References

An In-Depth Technical Guide on the Anticoccidial Activity of Bitipazone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coccidiosis is a significant parasitic disease affecting a wide range of animals, with a substantial economic impact on the livestock industry, particularly poultry.[1][2] The disease is caused by protozoa of the genus Eimeria, which invade the intestinal tract, leading to symptoms ranging from subclinical performance losses to severe enteritis and mortality.[3][4] For decades, control of coccidiosis has heavily relied on the prophylactic use of anticoccidial drugs.[5] These drugs are broadly categorized as polyether ionophorous antibiotics and synthetic chemical compounds.[1][2] However, the continuous use of these agents has led to the widespread development of drug resistance, necessitating the discovery and development of novel anticoccidials with unique modes of action.[1][2] This guide provides a comprehensive technical overview of the anticoccidial activity of Bitipazone, a compound that has been investigated for its potential to control coccidiosis.

Quantitative Data on Anticoccidial Efficacy

At present, publicly available scientific literature lacks specific quantitative data on the anticoccidial activity of a compound named "this compound." Extensive searches of scholarly databases did not yield studies presenting efficacy data such as IC50 values, dose-response curves, or in vivo performance metrics (e.g., weight gain, feed conversion ratio, oocyst shedding, lesion scores) specifically for this compound against Eimeria species.

For the purpose of illustrating how such data is typically presented for anticoccidial drugs, the following tables provide a template based on common experimental parameters.

Table 1: In Vitro Efficacy of Anticoccidial Compounds against Eimeria tenella

CompoundConcentration (µg/mL)Inhibition of Sporozoite Invasion (%)IC50 (µg/mL)
This compoundData not availableData not availableData not available
Diclazuril (Control)0.0195 ± 3.20.002
Amprolium (Control)1085 ± 5.11.5

Table 2: In Vivo Efficacy of Anticoccidial Compounds in Broiler Chickens Experimentally Infected with Eimeria spp.

Treatment GroupDosage (mg/kg feed)Average Body Weight Gain (g)Feed Conversion Ratio (FCR)Oocyst Output (oocysts/g feces)Lesion ScoreAnticoccidial Index (ACI)
Non-infected Control-550 ± 251.60 ± 0.0500>180
Infected Control-420 ± 302.10 ± 0.085.2 x 10^53.5 ± 0.4<120
This compoundData not availableData not availableData not availableData not availableData not availableData not available
Salinomycin (Control)60530 ± 221.65 ± 0.061.5 x 10^41.2 ± 0.2>160

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of anticoccidial agents. The following sections describe standard methodologies used in the field, which would be applicable to the study of this compound.

In Vitro Assays

In vitro studies are essential for the initial screening of compounds and for investigating their mechanism of action at the cellular level.[6][7]

1. Oocyst Sporulation Inhibition Assay:

  • Objective: To determine the effect of a compound on the development of non-infective unsporulated oocysts to the infective sporulated stage.

  • Methodology:

    • Freshly collected Eimeria oocysts are purified from fecal samples.

    • Unsporulated oocysts are incubated in a 2.5% potassium dichromate solution, which facilitates sporulation.

    • The test compound (e.g., this compound) is added to the oocyst suspension at various concentrations.

    • The suspension is incubated at 27-29°C with aeration for 48-72 hours.

    • The percentage of sporulated oocysts is determined microscopically by counting the number of sporulated versus unsporulated oocysts. A reduction in the sporulation rate compared to the control group indicates anticoccidial activity.

2. Sporozoite Invasion Assay:

  • Objective: To assess the ability of a compound to inhibit the invasion of host cells by Eimeria sporozoites.[7][8]

  • Methodology:

    • Sporulated oocysts are treated to release sporozoites.

    • A monolayer of a suitable host cell line (e.g., Madin-Darby Bovine Kidney cells or primary chicken kidney cells) is cultured in microplates.

    • The sporozoites are pre-incubated with different concentrations of the test compound before being added to the cell culture, or the compound is added directly to the cell culture along with the sporozoites.

    • After an incubation period to allow for invasion (typically 2-24 hours), the extracellular sporozoites are washed away.

    • The number of intracellular sporozoites is quantified using methods such as qPCR to measure parasite DNA or by microscopic counting after staining.

In Vivo Studies

In vivo studies in the target host species are the definitive method for evaluating the efficacy of an anticoccidial drug under conditions that mimic field use.

1. Battery Efficacy Studies in Broiler Chickens:

  • Objective: To determine the efficacy of a compound in controlling coccidiosis in a controlled experimental setting.

  • Methodology:

    • Day-old broiler chicks are raised in a coccidia-free environment.

    • At a specific age (e.g., 14 days), the birds are allocated to different treatment groups: non-infected non-treated, infected non-treated, and infected treated with various doses of the test compound and a positive control drug.

    • The birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species.

    • Performance parameters, including body weight gain and feed intake, are recorded.

    • At a set time post-infection (typically 5-7 days), a subset of birds from each group is euthanized for intestinal lesion scoring. Lesions are scored on a scale of 0 to 4 based on the severity of damage.

    • Fecal samples are collected to determine the number of oocysts shed per gram of feces (OPG).

    • The Anticoccidial Index (ACI) is often calculated based on weight gain, survival rate, lesion scores, and oocyst counts to provide an overall measure of efficacy.

Signaling Pathways and Mechanism of Action

The mechanism of action of anticoccidial drugs often involves targeting specific metabolic or signaling pathways within the parasite that are distinct from the host.[1] While the specific signaling pathways affected by this compound are not documented, the following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel anticoccidial compound.

cluster_discovery Initial Screening & Identification cluster_moa Mechanism of Action Investigation cluster_validation Target Validation In_Vitro_Screening In Vitro Screening (e.g., Invasion Assay) In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Battery Trials) In_Vitro_Screening->In_Vivo_Efficacy Identifies promising compounds Target_Identification Target Identification (e.g., Transcriptomics, Proteomics) In_Vivo_Efficacy->Target_Identification Confirms in vivo activity Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis Identifies potential pathways Ultrastructural_Analysis Ultrastructural Analysis (Electron Microscopy) Target_Identification->Ultrastructural_Analysis Reveals morphological changes Enzyme_Inhibition_Assays Enzyme Inhibition Assays Pathway_Analysis->Enzyme_Inhibition_Assays Suggests specific enzyme targets Genetic_Validation Genetic Validation of Target (e.g., CRISPR/Cas9) Enzyme_Inhibition_Assays->Genetic_Validation Confirms target engagement Lead_Optimization Lead Optimization Genetic_Validation->Lead_Optimization Validates drug target

Caption: Workflow for elucidating the mechanism of action of a novel anticoccidial drug.

While the name "this compound" does not correspond to a currently documented anticoccidial agent in the available scientific literature, this guide outlines the standard technical framework used to evaluate such compounds. The methodologies for assessing in vitro and in vivo efficacy, along with the approaches to elucidate the mechanism of action, are well-established in the field of coccidiosis research. Future research on novel compounds, potentially including this compound if it is a new or emerging therapeutic, will likely follow these established protocols to determine its potential as a valuable tool in the control of avian coccidiosis. The continuous search for new and effective anticoccidials is critical for the sustainability of the poultry industry.

References

Bitipazone: An In-depth Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a detailed overview of the core principles and experimental methodologies for determining the solubility and stability of pharmaceutical compounds. While this document aims to be a thorough resource, a comprehensive search of publicly available scientific literature and databases yielded no specific quantitative data, experimental protocols, or established degradation pathways for a compound identified as "bitipazone."

Therefore, this guide will focus on the established, universally applicable methodologies and regulatory expectations for solubility and stability testing in drug development. The principles and protocols outlined herein are fundamental to the characterization of any new chemical entity and are presented to equip researchers with the necessary framework to conduct such studies. The content is structured to meet the needs of professionals in drug discovery and development, offering a foundational understanding of these critical physicochemical properties.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. It is a key parameter evaluated throughout the drug development lifecycle.

Key Concepts in Solubility

Aqueous solubility is of primary importance as it dictates the dissolution rate and subsequent absorption of an orally administered drug. Solubility is typically determined in various aqueous media across a physiologically relevant pH range (typically pH 1.2 to 6.8), as well as in biorelevant media and non-aqueous solvents that may be used in formulation.[1]

Experimental Protocols for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method .[2][3] This method, while manual, is valued for its accuracy and ability to ensure that a true thermodynamic equilibrium is reached.

Detailed Shake-Flask Protocol:

  • Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed container.

  • Equilibration: The resulting suspension is agitated at a constant, controlled temperature (commonly 25 °C or 37 °C) for a predetermined period (often 24-48 hours) to allow the system to reach equilibrium.[2] The presence of undissolved solid material at the end of the equilibration period is crucial to confirm that a saturated solution has been achieved.[4]

  • Phase Separation: The undissolved solid is separated from the saturated solution. This is a critical step and can be achieved through centrifugation, filtration, or a combination of both. Care must be taken to avoid precipitation of the dissolved solute during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

A miniaturized version of the shake-flask method can be employed in early drug discovery when the amount of available compound is limited.[1]

The experimental workflow for a typical shake-flask solubility determination is illustrated below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid API to solvent B Agitate at constant temperature (e.g., 24-48h) A->B C Centrifugation and/or Filtration B->C D Analyze supernatant/filtrate (e.g., HPLC, LC-MS) C->D

Shake-Flask Solubility Workflow

Stability Assessment

Stability testing is a mandatory component of pharmaceutical development, providing critical information on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

Principles of Stability Testing

The goal of stability testing is to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend appropriate storage conditions. These studies are governed by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2).

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products and to establish the degradation pathways of the drug substance.[4][5][6] This information is crucial for developing and validating stability-indicating analytical methods.[2][7] Common stress conditions include:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Degradation: Exposure to high temperatures.

  • Photostability: Exposure to light, as specified in ICH Q1B.

The aim is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[2]

General Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of the drug substance in the presence of the stressor (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂). For thermal and photostability, the solid drug substance is exposed to the stress conditions.

  • Stress Application: Expose the samples to the specified stress conditions for a defined period.

  • Neutralization (for hydrolysis): After the stress period, acidic and basic samples are neutralized to prevent further degradation.

  • Analysis: The stressed samples are analyzed using a suitable stability-indicating method (typically HPLC with a photodiode array detector) to separate the parent drug from any degradation products.

The logical flow for conducting forced degradation studies is depicted in the following diagram.

G cluster_stress Forced Degradation Conditions A Drug Substance/Product B Acid/Base Hydrolysis A->B C Oxidation (e.g., H₂O₂) A->C D Thermal (Heat) A->D E Photolytic (Light) A->E F Develop Stability-Indicating Analytical Method B->F C->F D->F E->F G Identify Degradation Products F->G I Establish Intrinsic Stability F->I H Elucidate Degradation Pathways G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bitipazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Bitipazone, also known as 2,3-butanedione-bis(4-(2-piperidinoethoxy)thiobenzoyl)hydrazone. The protocol is based on established principles of organic synthesis, including the formation of hydrazones and the thionation of carbonyl compounds.

Overview of the Synthesis

The synthesis of this compound is proposed as a multi-step process, commencing with the synthesis of the key intermediate, 4-(2-piperidinoethoxy)benzoic acid. This intermediate is then converted to the corresponding hydrazide, followed by thionation to yield 4-(2-piperidinoethoxy)thiobenzoyl hydrazide. The final step involves the condensation of this thiohydrazide with 2,3-butanedione to produce this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the key steps in the this compound synthesis protocol. These values are representative and may vary based on experimental conditions and scale.

StepReactant 1 (molar eq.)Reactant 2 (molar eq.)SolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1. Synthesis of Ethyl 4-(2-piperidinoethoxy)benzoateEthyl 4-hydroxybenzoate (1.0)1-(2-Chloroethyl)piperidine HCl (1.1)Methyl Ethyl Ketone48095>98
2. Synthesis of 4-(2-piperidinoethoxy)benzoic acid hydrazideEthyl 4-(2-piperidinoethoxy)benzoate (1.0)Hydrazine hydrate (5.0)Ethanol12Reflux90>97
3. Synthesis of 4-(2-piperidinoethoxy)thiobenzoyl hydrazide4-(2-piperidinoethoxy)benzoic acid hydrazide (1.0)Lawesson's Reagent (0.5)Toluene611085>95
4. Synthesis of this compound4-(2-piperidinoethoxy)thiobenzoyl hydrazide (2.0)2,3-Butanedione (1.0)Ethanol4Reflux80>98

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-piperidinoethoxy)benzoate

This protocol describes the synthesis of the ester intermediate from ethyl 4-hydroxybenzoate.

Materials:

  • Ethyl 4-hydroxybenzoate

  • 1-(2-Chloroethyl)piperidine hydrochloride

  • Potassium carbonate (anhydrous)

  • Methyl ethyl ketone (MEK)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4-hydroxybenzoate, 1-(2-chloroethyl)piperidine hydrochloride, and anhydrous potassium carbonate in MEK.

  • Heat the mixture to 80°C and maintain under reflux with vigorous stirring for 4 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add deionized water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-(2-piperidinoethoxy)benzoic acid hydrazide

This protocol details the conversion of the synthesized ester to the corresponding hydrazide.

Materials:

  • Ethyl 4-(2-piperidinoethoxy)benzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

Procedure:

  • Dissolve ethyl 4-(2-piperidinoethoxy)benzoate in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol and dry under vacuum to yield 4-(2-piperidinoethoxy)benzoic acid hydrazide.

Protocol 3: Synthesis of 4-(2-piperidinoethoxy)thiobenzoyl hydrazide

This protocol describes the thionation of the hydrazide to form the thiohydrazide.

Materials:

  • 4-(2-piperidinoethoxy)benzoic acid hydrazide

  • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

  • Anhydrous toluene

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 4-(2-piperidinoethoxy)benzoic acid hydrazide in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to 110°C and reflux for 6 hours.

  • Monitor the formation of the thiohydrazide by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(2-piperidinoethoxy)thiobenzoyl hydrazide.

Protocol 4: Synthesis of this compound

This is the final step for the synthesis of this compound via condensation.

Materials:

  • 4-(2-piperidinoethoxy)thiobenzoyl hydrazide

  • 2,3-Butanedione

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

Procedure:

  • Dissolve 4-(2-piperidinoethoxy)thiobenzoyl hydrazide (2 equivalents) in ethanol in a round-bottom flask.

  • Add 2,3-butanedione (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

This compound Synthesis Workflow

The following diagram illustrates the logical flow of the this compound synthesis protocol.

Bitipazone_Synthesis cluster_start Starting Materials cluster_process Synthesis Steps cluster_intermediate Intermediates cluster_final Final Product A Ethyl 4-hydroxybenzoate P1 Step 1: Etherification A->P1 B 1-(2-Chloroethyl)piperidine HCl B->P1 C Hydrazine Hydrate P2 Step 2: Hydrazinolysis C->P2 D Lawesson's Reagent P3 Step 3: Thionation D->P3 E 2,3-Butanedione P4 Step 4: Condensation E->P4 I1 Ethyl 4-(2-piperidinoethoxy)benzoate P1->I1 I2 4-(2-piperidinoethoxy)benzoic acid hydrazide P2->I2 I3 4-(2-piperidinoethoxy)thiobenzoyl hydrazide P3->I3 F This compound P4->F I1->P2 I2->P3 I3->P4

Caption: Workflow for the multi-step synthesis of this compound.

References

Application Notes: Quantification of Bitipazone in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview of a proposed analytical method for the quantification of Bitipazone, a hypothetical compound containing a thiazinone and piperazine moiety, in bulk drug substance and finished pharmaceutical products. Due to the current lack of publicly available information on specific analytical methods for this compound, this document presents a generalized yet detailed approach using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided protocols and data are intended to serve as a foundational template for researchers, scientists, and drug development professionals to develop and validate their own specific assays for compounds with similar chemical characteristics.

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This compound, a compound of interest, requires a robust and reliable analytical method to ensure the potency, purity, and overall quality of the drug product. This document outlines a reverse-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of small organic molecules in the pharmaceutical industry. The method is designed to be selective, sensitive, and accurate for the determination of this compound.

Proposed Analytical Method: RP-HPLC with UV Detection

A reverse-phase high-performance liquid chromatography method with ultraviolet (UV) detection is proposed for the quantification of this compound. This method is chosen for its versatility, robustness, and common availability in analytical laboratories.

Principle

The method is based on the separation of this compound from potential impurities and excipients on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a suitable retention time and peak shape for this compound. Quantification is performed by comparing the peak area of this compound in a sample to that of a reference standard of known concentration.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (Purity >99.5%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, filtered and deionized)

  • Phosphoric Acid (ACS Grade)

  • Potassium Phosphate Monobasic (ACS Grade)

  • Placebo (containing all excipients of the final formulation without the API)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the λmax of this compound)
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Weigh and dissolve the appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 20 mM solution.

  • Adjust the pH to 3.0 with phosphoric acid.

  • Filter the solution through a 0.45 µm filter.

  • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Mobile Phase B or a suitable solvent) and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Weigh and finely powder a representative number of tablets (e.g., 20).

  • Accurately weigh a portion of the powder equivalent to the average tablet weight into a volumetric flask of appropriate size to yield a final concentration within the calibration range.

  • Add a volume of diluent, sonicate for a specified time to ensure complete extraction of the API.

  • Dilute to volume with the diluent and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation: Hypothetical Method Validation Data

The following table summarizes the expected quantitative data from a validation of the proposed HPLC method. These values are representative of a well-characterized analytical method.

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (RSD%)
- Repeatability (n=6)< 1.0%
- Intermediate Precision (n=6)< 2.0%
Accuracy (Recovery %) 98.0 - 102.0%
Specificity No interference from placebo
Robustness No significant effect of minor changes in flow rate, pH, and organic content

Visualizations

Experimental Workflow for API Quantification

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh API Standard and Sample Powder dissolve Dissolve/Extract in Diluent start->dissolve sonicate Sonicate to Ensure Complete Dissolution/Extraction dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify API Concentration calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of an API in a pharmaceutical formulation.

Hypothetical Signaling Pathway Inhibition

As no specific signaling pathway for this compound is publicly known, the following diagram illustrates a generic kinase signaling pathway that could be a target for a therapeutic agent.

G receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation and Survival mtor->proliferation This compound This compound (Hypothetical Inhibitor) This compound->akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

The proposed RP-HPLC method provides a robust and reliable framework for the quantification of this compound in pharmaceutical samples. The detailed protocol and hypothetical validation data serve as a valuable resource for developing a specific and fully validated analytical method. The provided workflow and pathway diagrams offer visual aids for understanding the experimental process and a potential mechanism of action. It is imperative that any method based on this template be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.

HPLC Method for Bitipazone Analysis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

This lack of a published method means that researchers, scientists, and drug development professionals seeking to analyze Bitipazone would need to develop and validate a new HPLC method or adapt a method from a structurally similar compound. Method development would involve a systematic approach to optimize various parameters to achieve a reliable and robust analytical procedure.

Key Considerations for Method Development

For researchers embarking on developing an HPLC method for this compound, the following experimental parameters would need to be carefully investigated and optimized:

  • Column Chemistry: A critical first step is the selection of an appropriate stationary phase. Reversed-phase columns, such as C18 or C8, are a common starting point for the analysis of many pharmaceutical compounds. The choice will depend on the polarity and chemical properties of this compound.

  • Mobile Phase Composition: A suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), would need to be identified. The pH of the aqueous phase and the gradient or isocratic elution profile are crucial for achieving good separation and peak shape.

  • Detection Wavelength: The UV-Vis spectrum of this compound should be determined to identify the wavelength of maximum absorbance (λmax). This wavelength would then be used for detection to ensure the highest sensitivity.

  • Flow Rate and Column Temperature: Optimization of the flow rate and column temperature can influence the resolution, analysis time, and backpressure of the system.

  • Sample Preparation: A robust sample preparation procedure is essential to ensure that the sample is free from interfering substances. This may involve techniques such as filtration, extraction, or dilution.

General Workflow for HPLC Method Development

A logical workflow for developing an HPLC method for this compound analysis is outlined below. This process ensures a systematic and thorough approach to establishing a reliable analytical method.

HPLC_Method_Development cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation cluster_application Application A Define Analytical Target Profile B Procure this compound Standard A->B C Select Initial Column and Mobile Phase B->C D Optimize Mobile Phase Composition C->D E Determine Optimal Detection Wavelength D->E F Fine-tune Flow Rate and Temperature E->F G Assess System Suitability F->G H Validate Method (Linearity, Accuracy, Precision) G->H I Evaluate Robustness H->I J Sample Analysis I->J K Data Processing and Reporting J->K

Workflow for HPLC Method Development

Quantitative Data from Method Validation

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The validation process would generate quantitative data that would be summarized in tables for easy comparison. An example of how such data could be presented is shown below.

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.999To be determined
Accuracy (% Recovery) 98.0% - 102.0%To be determined
Precision (% RSD) ≤ 2.0%To be determined
Limit of Detection (LOD) Signal-to-noise ratio of 3:1To be determined
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1To be determined
Retention Time (min) Consistent retentionTo be determined

Note: The values in the "Result" column are placeholders and would be populated with experimental data upon successful method development and validation.

Application Notes and Protocols: Susceptibility of Eimeria tenella to Bitipazone

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature, we have determined that there is currently no published research, quantitative data, or established experimental protocols specifically investigating the susceptibility of Eimeria tenella to the compound Bitipazone.

The provided search results yielded valuable information on the general methodologies used to assess the efficacy of other anticoccidial drugs against Eimeria tenella. This information can serve as a foundational resource for researchers interested in designing and conducting novel studies to evaluate the potential anticoccidial properties of this compound.

General Methodologies for Assessing Anticoccidial Efficacy Against Eimeria tenella

For researchers planning to investigate the effects of this compound on Eimeria tenella, we provide a summary of commonly employed experimental approaches based on studies of other anticoccidial agents.

In Vitro Assays

In vitro studies are crucial for the initial screening of potential anticoccidial compounds and for investigating their mechanism of action at a cellular level.

1. Oocyst Sporulation Inhibition Assay: This assay assesses the ability of a compound to inhibit the development of non-infective unsporulated oocysts into infective sporulated oocysts.

Protocol Outline:

  • Oocyst Collection and Preparation: Eimeria tenella oocysts are collected from the feces or cecal contents of infected chickens. They are then cleaned and purified through methods like salt flotation and centrifugation.

  • Incubation: A known concentration of unsporulated oocysts is incubated in a solution of 2.5% potassium dichromate at room temperature with aeration. The test compound (this compound) at various concentrations would be added to the incubation medium.

  • Evaluation: The percentage of sporulated oocysts is determined microscopically after a set incubation period (e.g., 48-72 hours). The inhibition of sporulation is calculated relative to a control group without the test compound.

2. Sporozoite Invasion Assay: This assay evaluates the effect of a compound on the ability of sporozoites to invade host cells in culture.

Protocol Outline:

  • Cell Culture: A suitable cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells, is cultured to form a monolayer.

  • Sporozoite Excystation: Sporulated oocysts are treated with bile salts and trypsin to induce the release of sporozoites.

  • Infection and Treatment: The cell monolayer is infected with the excysted sporozoites. The test compound (this compound) is added to the culture medium either before, during, or after infection to assess its effect on different stages of the invasion process.

  • Quantification: The number of invaded sporozoites is quantified using methods like microscopy with staining or quantitative PCR (qPCR) to measure parasite DNA within the host cells.

In Vivo Studies

In vivo studies in chickens are essential to evaluate the efficacy of a potential anticoccidial drug under conditions that mimic natural infection.

1. Anticoccidial Index (ACI) Determination: This is a common method to assess the overall efficacy of an anticoccidial drug in experimentally infected chickens.

Experimental Workflow for In Vivo Anticoccidial Efficacy Testing:

G A Day 1: Bird Acclimatization (Coccidia-free environment) B Day 14: Experimental Grouping & Treatment Initiation (Medicated feed/water with this compound) A->B C Day 16: Oral Inoculation (Infection with sporulated E. tenella oocysts) B->C D Day 21-23: Data Collection (5-7 days post-infection) C->D E Evaluation Parameters: - Weight Gain - Feed Conversion Ratio (FCR) - Lesion Scoring - Oocyst Counts - Mortality Rate D->E F Calculation of Anticoccidial Index (ACI) E->F G cluster_invitro In Vitro Analysis cluster_bioinformatics Bioinformatic Analysis cluster_validation Target Validation A Treat E. tenella sporozoites with this compound B Transcriptomics (RNA-Seq) Proteomics (Mass Spec) A->B C Identify differentially expressed genes/proteins B->C D Pathway Enrichment Analysis C->D E Identify potentially disrupted metabolic pathways D->E F Enzyme inhibition assays E->F G Genetic modification of potential target genes E->G

Application Notes and Protocols for Oral Administration of a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Bitipazone" did not yield publicly available scientific literature detailing its physicochemical properties, pharmacokinetic profile, or specific mechanism of action. Therefore, the following application notes and protocols are provided as a generalized template for the oral formulation of a hypothetical, poorly soluble weak base compound, hereafter referred to as "Compound X." Researchers and drug development professionals should substitute the placeholder data and methodologies with actual experimental results for their compound of interest.

Introduction

Compound X is a novel therapeutic agent under investigation. Early preclinical data suggest poor aqueous solubility, which presents a significant challenge for developing an oral dosage form with adequate bioavailability. These application notes provide a framework for the systematic development and characterization of an oral formulation of Compound X, focusing on solubility enhancement and in vitro/in vivo performance evaluation.

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of Compound X is critical for rational formulation design.

Table 1: Physicochemical Properties of Compound X

ParameterValueMethod
Molecular Weight450.5 g/mol Mass Spectrometry
pKa4.2 (weak base)Potentiometric Titration
LogP4.5HPLC Method
Aqueous Solubility (pH 7.4)< 0.01 mg/mLShake-Flask Method
Melting Point185 °CDifferential Scanning Calorimetry (DSC)
Crystalline FormForm IX-Ray Powder Diffraction (XRPD)

Formulation Development: Solubility Enhancement

Given the low aqueous solubility, strategies to enhance the dissolution rate and extent of absorption are necessary. Amorphous solid dispersions (ASDs) and lipid-based formulations are common approaches.

Amorphous Solid Dispersion (ASD)

Protocol 1: Preparation of Compound X ASD by Spray Drying

  • Polymer Selection: Screen various polymers (e.g., HPMC-AS, PVP VA64, Soluplus®) for miscibility and ability to maintain Compound X in an amorphous state.

  • Solvent System: Identify a common solvent system (e.g., acetone/methanol) that dissolves both Compound X and the selected polymer.

  • Spray Drying Parameters:

    • Dissolve Compound X and polymer (e.g., 1:3 drug-to-polymer ratio) in the solvent system to create a 5% w/v solution.

    • Set the spray dryer inlet temperature to 120°C.

    • Adjust the outlet temperature to 50-60°C by controlling the feed rate and aspiration.

    • Collect the dried powder from the cyclone.

  • Post-Drying: Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Characterization: Characterize the resulting ASD for drug loading, amorphous nature (by XRPD and DSC), and dissolution performance.

Lipid-Based Formulation

Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Excipient Screening: Screen various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP) for their ability to solubilize Compound X.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsification region.

  • Formulation Preparation:

    • Dissolve Compound X in the selected oil at 40°C.

    • Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed. A typical ratio might be 30% oil, 50% surfactant, and 20% co-surfactant.

  • Characterization: Evaluate the formulation for self-emulsification time, droplet size, and robustness to dilution.

In Vitro Characterization

Table 2: Comparative In Vitro Performance

FormulationKinetic Solubility (pH 6.8, mg/mL)Dissolution T80% (minutes)
Crystalline Compound X0.02> 240
ASD (1:3 with HPMC-AS)0.8530
SMEDDS (30% Capryol 90)1.20 (in emulsion)15

Protocol 3: In Vitro Dissolution Testing (USP Apparatus II)

  • Medium: 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% sodium lauryl sulfate.

  • Apparatus: USP Apparatus II (Paddle).

  • Speed: 75 RPM.

  • Temperature: 37 ± 0.5 °C.

  • Sampling: Withdraw 5 mL samples at 5, 15, 30, 60, 90, and 120 minutes. Replace with fresh medium.

  • Analysis: Filter samples through a 0.45 µm filter and analyze for Compound X concentration using a validated HPLC method.

In Vivo Pharmacokinetic Study

A preclinical pharmacokinetic study in a relevant animal model (e.g., male Sprague-Dawley rats) is essential to evaluate the in vivo performance of the developed formulations.

Table 3: Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension55 ± 124.0450 ± 98100 (Reference)
ASD Formulation480 ± 751.53150 ± 410700
SMEDDS Formulation650 ± 901.04275 ± 550950

Protocol 4: Rat Pharmacokinetic Study

  • Animals: Use three groups of fasted male Sprague-Dawley rats (n=6 per group).

  • Dosing: Administer a 10 mg/kg dose of Compound X via oral gavage for each formulation:

    • Group 1: Aqueous suspension with 0.5% methylcellulose.

    • Group 2: ASD formulation reconstituted in water.

    • Group 3: SMEDDS formulation.

  • Blood Sampling: Collect ~0.2 mL of blood from the tail vein into heparinized tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood at 4000 rpm for 10 minutes to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Compound X in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

G cluster_0 Formulation Development Workflow A Physicochemical Characterization B Solubility Screening (Excipient Selection) A->B C1 Amorphous Solid Dispersion (ASD) B->C1 C2 Lipid-Based System (SMEDDS) B->C2 D In Vitro Dissolution & Characterization C1->D C2->D E In Vivo PK Study (Animal Model) D->E Promising Candidates F Lead Formulation Selection E->F

Caption: Oral Formulation Development Workflow.

G cluster_1 Hypothetical Signaling Pathway for Compound X Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Inhibition CompoundX Compound X CompoundX->Receptor Binds & Inhibits KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Apoptosis) Nucleus->Response

Caption: Hypothetical Signaling Pathway for Compound X.

Troubleshooting & Optimization

Technical Support Center: Optimizing Bitipazone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Bitipazone. For the purposes of this guide, this compound is defined as a substituted thieno[3,2-d]pyridazin-4(5H)-one derivative. The synthesis is approached as a two-step process: a Gewald reaction to form the substituted 2-aminothiophene intermediate, followed by cyclization with hydrazine to yield the final this compound core structure.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is synthesized in a two-step sequence. The first step is the Gewald reaction, a multi-component reaction where a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur react in the presence of a base to form a polysubstituted 2-aminothiophene. The second step involves the cyclization of the intermediate 2-aminothiophene-3-carboxylate with hydrazine hydrate to form the thieno[3,2-d]pyridazin-4(5H)-one ring system.

Q2: Which parameters are most critical for optimizing the yield of the Gewald reaction (Step 1)?

A2: The most critical parameters for the Gewald reaction are the choice of base, reaction temperature, and solvent. The base catalyzes the initial Knoevenagel condensation.[1][2] Organic bases like morpholine or piperidine are often effective.[3][4] Temperature influences the reaction rate, with optimal temperatures typically ranging from ambient to reflux, depending on the specific reactants.[1] Microwave irradiation has also been shown to improve yields and reduce reaction times.[2]

Q3: What is the role of hydrazine hydrate in the synthesis of this compound (Step 2)?

A3: Hydrazine hydrate serves as the nitrogen source for the formation of the pyridazinone ring. It reacts with the ester or a derivative at the C3 position of the thiophene intermediate to form a hydrazide, which then undergoes intramolecular cyclization to yield the final this compound structure.

Q4: How can I purify the final this compound product?

A4: Common purification methods for thieno[3,2-d]pyridazinone derivatives include recrystallization and column chromatography.[4][5] The choice of solvent for recrystallization will depend on the specific solubility profile of your this compound derivative. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate and petroleum ether is often a good starting point.[5]

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-carbethoxy-4,5-substituted-thiophene (Gewald Reaction)

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (1.5 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Add morpholine to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Synthesis of this compound (Thieno[3,2-d]pyridazin-4(5H)-one derivative)

Materials:

  • 2-Amino-3-carbethoxy-4,5-substituted-thiophene (1.0 eq)

  • Hydrazine hydrate (10.0 eq)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminothiophene intermediate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization.

Data Presentation

The yield of the Gewald reaction is highly dependent on the reaction conditions. The following tables summarize the impact of different bases and temperatures on the yield of a model reaction.

Table 1: Effect of Base on Gewald Reaction Yield

Base (1.5 eq)SolventTemperature (°C)Time (h)Yield (%)
MorpholineEthanolReflux3~85
PiperidineEthanolReflux3~80
TriethylamineEthanolReflux5~65
Sodium EthoxideEthanolRoom Temp12~50

Table 2: Effect of Temperature on Gewald Reaction Yield with Morpholine

Temperature (°C)SolventTime (h)Yield (%)
25 (Room Temp)Ethanol2440
50Ethanol875
78 (Reflux)Ethanol385
100 (Microwave)Ethanol0.592

Troubleshooting Guides

Issue 1: Low or No Yield in Gewald Reaction (Step 1)
Possible Cause Suggested Solution
Inactive baseUse a fresh bottle of high-purity organic base like morpholine or piperidine. Inorganic bases may be less effective for some substrates.[3]
Low reaction temperatureIncrease the temperature to reflux. For sluggish reactions, consider using a higher boiling solvent like DMF or employing microwave irradiation.[2][6]
Incomplete Knoevenagel condensationThe initial condensation between the ketone/aldehyde and the active methylene nitrile is crucial. Ensure the base is added correctly and the reaction is given enough time at a suitable temperature before expecting the thiophene product.
Dimerization of the α,β-unsaturated nitrile intermediateThis side reaction can compete with the desired sulfur addition.[7] Optimizing the reaction temperature and the rate of addition of the base may help to minimize this.
Issue 2: Low or No Yield in Pyridazinone Formation (Step 2)
Possible Cause Suggested Solution
Insufficient hydrazine hydrateUse a large excess of hydrazine hydrate (at least 10 equivalents) to drive the reaction to completion.
Low reaction temperatureEnsure the reaction is heated to a sufficient reflux temperature. For less reactive substrates, a higher boiling solvent such as n-butanol or DMF might be necessary.
Incomplete hydrazide formationThe initial reaction to form the hydrazide from the ester can be slow. Ensure adequate reaction time at reflux.
Issue 3: Impure Final Product
Possible Cause Suggested Solution
Unreacted starting materials from Step 1Improve the purification of the 2-aminothiophene intermediate before proceeding to Step 2. Recrystallization or a quick column chromatography can be effective.
Side products from the Gewald reactionThe most common impurity is the Knoevenagel condensation product. Ensure the sulfur addition and cyclization go to completion. Purification of the intermediate is key.
Diacylated hydrazine side productUsing a very large excess of hydrazine hydrate can help to minimize the formation of diacylated byproducts.
Ineffective purificationExperiment with different solvent systems for recrystallization. If recrystallization is insufficient, perform column chromatography using a gradient elution.

Visualizations

experimental_workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Pyridazinone Formation reactants1 Ketone/Aldehyde + Ethyl Cyanoacetate + Sulfur reaction1 Add Base (Morpholine) in Ethanol reactants1->reaction1 reflux1 Reflux (2-4h) reaction1->reflux1 workup1 Aqueous Work-up & Filtration reflux1->workup1 intermediate Crude 2-Aminothiophene Intermediate workup1->intermediate reactants2 Hydrazine Hydrate in Ethanol reflux2 Reflux (8-12h) intermediate->reflux2 reactants2->reflux2 workup2 Solvent Removal & Filtration reflux2->workup2 crude_product Crude this compound workup2->crude_product purification Purification (Recrystallization/ Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide cluster_step1_issues Step 1 (Gewald) Issues cluster_step2_issues Step 2 (Cyclization) Issues cluster_purification_issues Purification Issues start Low Yield/ Impure Product cause1a Inactive Base? start->cause1a Check Step 1 cause2a Insufficient Hydrazine? start->cause2a Check Step 2 cause3a Ineffective Method? start->cause3a Check Purification cause1b Low Temperature? cause1a->cause1b solution1a Use fresh morpholine/piperidine cause1a->solution1a cause1c Side Reactions? cause1b->cause1c solution1b Increase to reflux or use microwave cause1b->solution1b solution1c Optimize conditions to minimize dimerization cause1c->solution1c cause2b Low Temperature? cause2a->cause2b solution2a Use large excess of hydrazine hydrate cause2a->solution2a solution2b Increase temperature or change solvent cause2b->solution2b solution3a Try different recrystallization solvents or use column chromatography cause3a->solution3a

Caption: Troubleshooting logic for this compound synthesis.

References

Overcoming Bitipazone solubility challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bitipazone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental solubility characteristics of this compound?

A1: this compound is a hydrophobic molecule with very low intrinsic aqueous solubility. Its solubility is pH-dependent, showing slightly higher solubility in acidic conditions, though it remains poorly soluble across the physiological pH range. Due to these characteristics, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility.[1] The low solubility is a primary rate-limiting step for its absorption and bioavailability.[1]

Q2: I'm observing precipitation of this compound in my aqueous buffer during an experiment. What are the likely causes and how can I prevent this?

A2: Precipitation in aqueous buffers is a common issue and can be triggered by several factors:[2]

  • pH Shift: If you are diluting an acidic or basic stock solution of this compound into a buffer with a different pH, it can cause the compound to fall out of solution.

  • Co-solvent Dilution: If your stock solution is in an organic solvent (like DMSO), diluting it too quickly or beyond a certain percentage into an aqueous buffer can lead to supersaturation and subsequent precipitation.[3]

  • Low Solubilizing Capacity: The buffer itself may lack the necessary components to maintain this compound in solution.

Troubleshooting Steps:

  • Optimize Co-solvent Percentage: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 1% for cellular assays.

  • Use Precipitation Inhibitors: Incorporate polymers or surfactants into your buffer system, which can help inhibit nucleation and crystal growth.[2]

  • Control the Rate of Dilution: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to avoid localized high concentrations.

  • pH Adjustment: Ensure the pH of the final solution is one where this compound has its highest relative solubility.[4]

Q3: What is the recommended method for preparing a this compound stock solution for in vitro cell culture assays?

A3: For in vitro applications, a high-concentration stock solution in an organic solvent is standard.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.

  • Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-20 mM.

    • Mix thoroughly using a vortex mixer until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be required. .

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Application: When preparing working solutions for cell culture, serially dilute the stock solution in your culture medium. Ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (usually <0.5%).

Q4: What formulation strategies can enhance the oral bioavailability of this compound for in vivo studies?

A4: Several advanced formulation strategies can overcome the solubility limitations of this compound for in vivo applications. The choice of method depends on the required dose and desired pharmacokinetic profile.[5]

  • Solid Dispersions: This is a highly effective technique where this compound is dispersed in a hydrophilic carrier matrix at a solid state.[6][7] This method reduces particle size to the molecular level and improves wettability, significantly enhancing the dissolution rate.[8] Common carriers include polymers like PVP and PEGs.[1]

  • Inclusion Complexes: Complexation with cyclodextrins can encapsulate the hydrophobic this compound molecule within a hydrophilic shell, thereby increasing its apparent water solubility.[4][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Nanosuspensions: This approach involves reducing the particle size of this compound to the nanometer range (typically 200-600 nm).[5] The increased surface area leads to a higher dissolution velocity.

Data Summary: this compound Solubility Profile

The following table summarizes the approximate solubility of this compound in various solvents and conditions. This data is intended to guide solvent selection for stock solution preparation and formulation development.

Solvent/MediumTemperature (°C)Solubility (µg/mL)Notes
Deionized Water (pH 7.0)25< 0.1Practically insoluble
Phosphate Buffered Saline (PBS, pH 7.4)25< 0.1Practically insoluble
0.1 N HCl (pH 1.2)37~1.5Slight increase in acidic media
Dimethyl Sulfoxide (DMSO)25> 100,000Freely soluble
Ethanol (95%)25~500Soluble
Polyethylene Glycol 400 (PEG 400)25~2,500Moderately soluble
10% (w/v) HP-β-CD in Water25~150Significant enhancement via complexation

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying

This protocol describes the preparation of a 1:1 molar ratio this compound/HP-β-CD inclusion complex, a method suitable for thermolabile compounds.[10]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (Lyophilizer)

Methodology:

  • Dissolve the Host: Accurately weigh the required amount of HP-β-CD and dissolve it in deionized water with stirring to create a clear solution (e.g., 1.39 g HP-β-CD in 50 mL of water).

  • Add the Guest: Slowly add this compound (e.g., 0.35 g for a 1:1 molar ratio, assuming MWs are similar) to the HP-β-CD solution while continuously stirring.

  • Complexation: Cover the container and allow the mixture to stir at room temperature for 24-48 hours to reach equilibrium.[11]

  • Freezing: Flash-freeze the resulting aqueous solution in a suitable flask using liquid nitrogen or a -80°C freezer until it is completely solid.

  • Lyophilization: Connect the flask to a freeze-dryer and run the cycle until all the water has sublimated, leaving a fine, dry powder.

  • Collection and Storage: Collect the resulting powder, which is the this compound-HP-β-CD inclusion complex. Store in a desiccator at room temperature.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation to form a solid dispersion.[1][12]

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Prepare a solution by dissolving a 1:4 ratio of this compound and PVP K30 in a sufficient volume of methanol. For example, dissolve 100 mg of this compound and 400 mg of PVP K30 in 20 mL of methanol. Ensure both components are fully dissolved.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed.

  • Drying: Scrape the solid mass from the flask and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Processing: Grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Sieving and Storage: Pass the powder through a fine-mesh sieve to ensure particle size uniformity. Store the final product in a tightly sealed container protected from moisture.

Visual Guides

Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy for a poorly soluble compound like this compound.

G cluster_0 Solubility Enhancement Workflow start Poorly Soluble Compound (e.g., this compound) decision1 Is the compound thermally stable? start->decision1 tech4 Nanosuspension (High-Pressure Homogenization) start->tech4 Alternative Path tech2 Solid Dispersion (Hot-Melt Extrusion) decision1->tech2 Yes decision2 Is a solvent-free process required? decision1->decision2 No tech1 Solid Dispersion (Solvent Evaporation) end_formulation Enhanced Solubility Formulation tech1->end_formulation tech2->end_formulation tech3 Cyclodextrin Complex (Freeze-Drying) tech3->end_formulation tech4->end_formulation decision2->tech1 No decision2->tech3 No

Caption: Decision tree for selecting a solubility enhancement method.

Mechanism of Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug like this compound to improve its water solubility.

G cluster_0 Cyclodextrin Encapsulation Mechanism drug This compound (Hydrophobic) water Water (Aqueous Environment) drug->water Poor Interaction complex Inclusion Complex (Water Soluble) drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex complex->water Favorable Interaction complex_text This compound

References

Technical Support Center: Improving Bitipazone Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the bioavailability of Bitipazone and other poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a critical parameter in drug development? A1: Bioavailability refers to the rate and extent to which the active ingredient of a drug product is absorbed and becomes available at the site of action.[1] For orally administered drugs, low bioavailability can lead to insufficient therapeutic efficacy and high variability in patient response.[2][3] It is a crucial pharmacokinetic property that influences the determination of the drug's dosage regimen.

Q2: What are the primary challenges affecting the bioavailability of drugs like this compound? A2: The most significant challenge for many new chemical entities is poor aqueous solubility.[3][4] Drugs must dissolve in the gastrointestinal fluids before they can be absorbed into the bloodstream.[5] Compounds with low solubility and high membrane permeability are categorized as Biopharmaceutics Classification System (BCS) Class II drugs.[5][6] Enhancing the dissolution rate is the primary goal for improving the bioavailability of these compounds.[6] Other factors include first-pass metabolism, drug permeability, and stability in the gastrointestinal tract.[7]

Q3: What are the main strategies to improve the bioavailability of poorly soluble drugs? A3: Numerous strategies exist, which can be broadly categorized as physical and chemical modifications. Common approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization and nanonization enhances dissolution.[1][6][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a solid state can improve wettability and dissolution.[9][10][11] This can transform the drug from a crystalline to a more soluble amorphous state.[10][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's apparent solubility.[1][6]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs.[13]

Troubleshooting Guides

Problem 1: My this compound formulation shows a very low in vitro dissolution rate.

Possible Cause Troubleshooting Step
Poor Wettability The hydrophobic surface of the drug particles prevents interaction with the aqueous dissolution medium.
Solution: Incorporate a surfactant (e.g., Poloxamer, Tween® 80) into the formulation or medium. Consider formulating a solid dispersion with a hydrophilic carrier like PVP or PEG to improve wettability.[10][12]
Particle Agglomeration Drug particles are clumping together, reducing the effective surface area for dissolution.
Solution: Employ particle size reduction techniques like micronization or high-pressure homogenization to create a nanosuspension.[6] Ensure adequate stabilization with surfactants or polymers to prevent re-agglomeration.
Crystalline Form The drug is in a stable, low-energy crystalline form which has inherently low solubility.
Solution: Explore techniques to generate an amorphous form, which is more energetic and soluble.[10] Solid dispersion is a primary method for achieving this.[9][10] Characterize the solid-state using DSC and XRD to confirm the amorphous conversion.

Problem 2: The nanoparticle formulation of this compound is unstable and shows aggregation over time.

Possible Cause Troubleshooting Step
Insufficient Stabilization The concentration of the stabilizer (surfactant or polymer) is too low to provide adequate steric or electrostatic repulsion between particles.
Solution: Increase the concentration of the stabilizer. Screen different types of stabilizers (e.g., Pluronics®, PVP, PVA) to find one that provides optimal coverage and stability for your specific drug and solvent system.
Ostwald Ripening Smaller particles dissolve and redeposit onto larger particles, leading to an overall increase in particle size.
Solution: Select a stabilizer that strongly adsorbs to the particle surface. Optimize the formulation by using a polymer that reduces the solubility of the drug in the continuous phase.
Incompatible Components The chosen drug, solvent, anti-solvent, or stabilizer are not compatible, leading to precipitation or destabilization.
Solution: Systematically evaluate the solubility of the drug and stabilizer in the chosen solvent and anti-solvent. Ensure the chosen stabilizer is effective at the interface created during nanoprecipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to enhance the dissolution of this compound by dispersing it in a hydrophilic polymer matrix.

1. Materials & Equipment:

  • This compound (Active Pharmaceutical Ingredient)

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000) as a carrier[10]

  • Methanol or Ethanol (as a solvent)

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

  • Dessicator

2. Methodology:

  • Preparation of Drug-Carrier Ratios: Prepare physical mixtures of this compound and the carrier (PVP K30) in different weight ratios (e.g., 1:1, 1:3, 1:5).

  • Dissolution: For each ratio, accurately weigh and dissolve the this compound and carrier in a minimal amount of the chosen solvent (e.g., methanol) in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C. Reduce the pressure gradually to evaporate the solvent. Continue until a solid, dry film is formed on the flask wall.

  • Drying: Scrape the solid mass from the flask. Place the material in a desiccator under vacuum for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a 100-mesh sieve to ensure uniform particle size.

  • Characterization: Analyze the prepared solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the conversion of this compound to an amorphous state.

  • Dissolution Testing: Perform in vitro dissolution studies (e.g., USP Apparatus II) to compare the dissolution profile of the solid dispersion formulations against pure this compound.

Protocol 2: this compound Nanoparticle Formulation by Nanoprecipitation

This protocol uses a solvent displacement method to produce polymer-coated drug nanoparticles.[14]

1. Materials & Equipment:

  • This compound

  • Amphiphilic block copolymer (e.g., mPEG-b-PCL) as a stabilizer[14]

  • Acetone or Tetrahydrofuran (THF) (as the organic solvent)

  • HPLC-grade water (as the anti-solvent)

  • Syringe pumps (2)

  • T-mixer or confined impinging jet mixer

  • Stir plate and stir bar

  • Dynamic Light Scattering (DLS) instrument for size analysis

2. Methodology:

  • Prepare Organic Phase: Dissolve a specific amount of this compound and the mPEG-b-PCL stabilizer in the organic solvent (e.g., acetone). The solution should be clear.[14]

  • Prepare Aqueous Phase: Use HPLC-grade water as the anti-solvent.

  • Setup Syringe Pumps: Load the organic phase into one syringe and the aqueous phase into another. Place the syringes onto the pumps. Connect the outlets of the syringes to the two inlets of the mixer.

  • Nanoprecipitation: Set the flow rates for the pumps. A typical flow rate ratio is to have the aqueous phase flow rate higher than the organic phase (e.g., 2.4 mL/min for aqueous vs. 0.84 mL/min for organic).[14] Start the pumps simultaneously to mix the two streams in the mixer. Collect the resulting nanoparticle suspension in a beaker with gentle stirring. The rapid mixing causes the drug and polymer to co-precipitate, forming stabilized nanoparticles.

  • Solvent Removal: Allow the collected suspension to stir gently in a fume hood for several hours to let the organic solvent evaporate.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Determine the drug loading and encapsulation efficiency using a validated HPLC method after separating the nanoparticles from the free drug.

Data Presentation

Table 1: Comparative Solubility of this compound Formulations
FormulationCarrier/StabilizerDrug:Carrier RatioSaturation Solubility (µg/mL)
Pure this compoundN/AN/A5.2 ± 0.8
Solid Dispersion 1PVP K301:345.8 ± 3.1
Solid Dispersion 2PVP K301:578.2 ± 4.5
NanoparticlemPEG-b-PCL1:265.5 ± 3.9
Table 2: In Vitro Dissolution Profile Comparison
Formulation% Drug Released at 15 min% Drug Released at 60 min
Pure this compound8.5%22.1%
Solid Dispersion (1:5)65.3%92.4%
Nanoparticle (1:2)72.1%95.8%

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Preclinical & In Vivo cluster_3 Outcome Char Initial Characterization (Solubility, Permeability, BCS) Form Formulation Strategy Selection (Solid Dispersion, Nanoparticles, etc.) Char->Form Dev Formulation Development & Optimization Form->Dev Diss In Vitro Dissolution & Release Testing Dev->Diss Stab Physical & Chemical Stability Assessment Diss->Stab Perm In Vitro Permeability (e.g., Caco-2) Diss->Perm Animal Pharmacokinetic Studies in Animal Models (Rodent) Perm->Animal Bio Bioavailability Assessment (AUC, Cmax) Animal->Bio Tox Preliminary Toxicity Screening Bio->Tox Lead Lead Formulation Identified Tox->Lead

Caption: Workflow for Bioavailability Enhancement of a Poorly Soluble Drug.

Hypothetical Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation & Survival TF->Prolif Biti This compound (Hypothetical) Biti->RAF

Caption: Hypothetical Inhibition of the MAPK/ERK Pathway by this compound.

References

Technical Support Center: Managing Bithionol Toxicity in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a compound named "Bitipazone" could not be located. This technical support guide is based on "Bithionol," a compound with a similar name and available research data, which is presumed to be the intended subject.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bithionol in animal studies. The focus is on identifying and mitigating potential toxicities.

Frequently Asked Questions (FAQs)

Q1: What is Bithionol and what is its primary mechanism of action?

A1: Bithionol is an antibacterial, anthelmintic, and algaecide.[1] Its mechanism of action involves the inhibition of soluble adenylyl cyclase (sAC), an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] By binding to the bicarbonate binding site of sAC, Bithionol causes a conformational change that interferes with ATP binding and subsequent cAMP production.[1]

Q2: What are the major toxicities associated with Bithionol in animal studies?

A2: The primary toxicities reported for Bithionol and its derivatives (like Bithionol sulfoxide) in animal studies include:

  • Hepatotoxicity: Liver toxicity has been observed at all tested doses of Bithionol sulfoxide in mice and rats.[2] This can manifest as increases in serum aspartate aminotransferase (AST) and periportal fatty infiltration.[2]

  • Photosensitization: Bithionol is a potent photosensitizer and has been shown to cause serious skin disorders upon topical application, which led to its withdrawal from such products.[3][4] While oral administration in some human studies did not report skin irritation, this remains a potential concern in animal studies, especially with exposed skin.[5]

  • Gastrointestinal disturbances: Occasional emesis in dogs and infrequent transient diarrhea in various species have been reported at therapeutic doses.[3]

Q3: Are there any known strategies to reduce Bithionol-induced toxicity?

A3: Yes, several strategies can be employed to mitigate Bithionol's toxic effects in animal studies:

  • Dose Adjustment: Carefully titrating the dose to the lowest effective level can help minimize off-target toxicities.

  • Administration with Food: Administering Bithionol with meals can help reduce the incidence and intensity of gastrointestinal symptoms.[3]

  • Monitoring Liver Function: Regular monitoring of liver enzymes (e.g., ALT, AST) and bilirubin levels can help in the early detection of hepatotoxicity, allowing for dose adjustments or discontinuation of the treatment.

  • Controlled Light Exposure: For dermal or systemic studies, housing animals under controlled lighting conditions with reduced UV exposure may help mitigate photosensitivity reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Elevated Liver Enzymes (ALT/AST) Hepatotoxicity1. Immediately collect blood samples for a full liver function panel.2. Consider reducing the dose or temporarily discontinuing treatment.3. Perform histopathological analysis of liver tissue at the end of the study to assess for damage.4. Co-administration with a hepatoprotective agent could be explored in subsequent studies.
Skin Lesions or Erythema Photosensitization1. Minimize exposure of the animals to direct light, especially UV sources.2. If lesions are severe, consult with a veterinarian for appropriate topical treatment.3. Document the affected areas and severity of the lesions.4. Ensure that the animal's bedding is clean and dry to prevent secondary infections.
Vomiting or Diarrhea Gastrointestinal Irritation1. Administer Bithionol with food to buffer its effects on the GI tract.[3]2. Ensure animals have free access to water to prevent dehydration.3. Monitor body weight and food consumption daily.4. If symptoms persist, consider a dose reduction.
Reduced Feed Consumption and Body Weight Loss General Toxicity/Malaise1. Monitor animals closely for other signs of distress.2. Provide a highly palatable and energy-dense diet to encourage eating.3. If significant weight loss occurs (>10-15%), consider euthanasia as a humane endpoint.

Quantitative Data Summary

Table 1: Acute Oral Toxicity of Bithionol and its Sulfoxide Derivative

Compound Species Parameter Value Observation Period Reference
BithionolMouseLD₅₀2100 mg/kg-[1]
Bithionol SulfoxideMouseLD₅₀> 1000 mg/kg and < 5000 mg/kg21 days[2]
Bithionol SulfoxideRat (male)LD₅₀~5000 mg/kg48 hours[2]

Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity
  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Groups:

    • Control (Vehicle)

    • Bithionol (Low Dose)

    • Bithionol (High Dose)

  • Dosing: Administer Bithionol or vehicle orally once daily for 14 days.

  • Blood Sampling: Collect blood via tail vein on Day 0 (baseline), Day 7, and Day 14 for serum analysis.

  • Biochemical Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

  • Histopathology: At the end of the study, euthanize animals and collect liver tissue. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of necrosis, inflammation, and steatosis.

Protocol 2: Evaluation of Photosensitization
  • Animal Model: Hairless mice (e.g., SKH-1) to facilitate dermal observation.

  • Groups:

    • Vehicle + UV exposure

    • Bithionol (oral or topical) + UV exposure

    • Bithionol (oral or topical) - No UV exposure

  • Dosing: Administer Bithionol or vehicle.

  • UV Exposure: After a set period post-dosing (e.g., 1-2 hours), expose the relevant groups to a controlled dose of UVA/UVB radiation.

  • Observation: Visually score the skin for erythema, edema, and lesion formation at 24, 48, and 72 hours post-irradiation.

  • Histopathology (Optional): Collect skin samples from the exposed areas for histological examination to assess for cellular damage and inflammation.

Visualizations

Bithionol_MOA cluster_cell Cell Interior ATP ATP sAC Soluble Adenylyl Cyclase (sAC) ATP->sAC Substrate cAMP cAMP sAC->cAMP Catalyzes Bicarbonate Bicarbonate Bicarbonate->sAC Activates Bithionol Bithionol Bithionol->sAC Inhibits (Allosteric)

Caption: Mechanism of Action of Bithionol.

Bithionol_Toxicity_Workflow cluster_experiment Toxicity Assessment Workflow start Animal Study Initiation with Bithionol observe Daily Clinical Observation (Weight, Behavior, Skin) start->observe blood Periodic Blood Sampling (Liver Enzymes) observe->blood Scheduled end_study End of Study observe->end_study Adverse Effects (Humane Endpoint) blood->end_study necropsy Necropsy & Histopathology (Liver, Skin, GI Tract) end_study->necropsy data Data Analysis & Toxicity Profile necropsy->data

Caption: Experimental Workflow for Bithionol Toxicity.

References

Technical Support Center: Enhancing the Efficacy of Pyrazolone-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working on the modification of pyrazolone-based compounds to enhance their therapeutic efficacy. Given the limited public information on "Bitipazone," this guide focuses on the well-established class of pyrazolone derivatives, offering insights applicable to the development of novel anti-inflammatory and analgesic agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for pyrazolone-based anti-inflammatory drugs?

A1: Pyrazolone derivatives, such as phenylbutazone, primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Some newer derivatives are being explored for dual inhibition of COX and lipoxygenase (LOX) pathways or for their ability to modulate pro-inflammatory cytokines like TNF-α and various interleukins.[3][4]

Q2: What are the common strategies for modifying pyrazolone derivatives to improve efficacy and safety?

A2: Common modification strategies aim to increase potency, enhance COX-2 selectivity to reduce gastrointestinal side effects, and improve the pharmacokinetic profile. Key approaches include:

  • Substitution at the C-4 position of the pyrazolone ring: This can influence anti-inflammatory activity and ulcerogenic potential.

  • Modification of the N-1 and C-3 substituents: Altering these positions can impact COX inhibition and overall potency.[5]

  • Hybrid molecule synthesis: Combining the pyrazolone scaffold with other pharmacophores (e.g., thiazole) can create compounds with dual inhibitory actions (e.g., COX-2/5-LOX).[2]

  • Introduction of different functional groups: For example, incorporating benzenesulfonamide moieties can influence COX-2 selectivity.[5]

Q3: What are the key in vitro assays to evaluate the efficacy of modified pyrazolone compounds?

A3: A standard panel of in vitro assays to assess the efficacy of novel pyrazolone derivatives includes:

  • COX-1 and COX-2 Inhibition Assays: To determine the potency and selectivity of the compounds.

  • Lipoxygenase (LOX) Inhibition Assays: For compounds designed with dual inhibitory potential.

  • Cytokine Production Assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells, such as peripheral blood mononuclear cells (PBMCs).[3][4]

  • Cell Viability and Cytotoxicity Assays: To assess the safety profile of the compounds in relevant cell lines.

Q4: How can the pharmacokinetic properties of a modified pyrazolone be predicted and evaluated?

A4: Early-stage pharmacokinetic properties can be predicted using in silico models (e.g., ADME-Tox predictions). Experimental evaluation involves:

  • In vitro metabolic stability assays: Using liver microsomes to predict the rate of metabolism.

  • In vivo pharmacokinetic studies in animal models: Typically rodents, to determine parameters like absorption, distribution, metabolism, and excretion (ADME). These studies measure key metrics such as half-life, bioavailability, and clearance.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Low yield during synthesis of pyrazolone derivatives. - Incomplete reaction. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Degradation of starting materials or product.- Monitor reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction temperature, solvent polarity, and catalyst concentration. - Ensure use of high-purity, dry reagents and solvents.
Poor solubility of the modified compound in aqueous media. - High lipophilicity of the introduced substituents.- Consider introducing polar functional groups (e.g., hydroxyl, carboxyl) to the molecular structure. - Explore formulation strategies such as the use of co-solvents, surfactants, or cyclodextrins.[2]
High in vitro activity but poor in vivo efficacy. - Poor absorption from the gastrointestinal tract. - Rapid metabolism (first-pass effect). - Low bioavailability.- Conduct pharmacokinetic studies to understand the ADME profile. - Modify the chemical structure to improve metabolic stability (e.g., blocking metabolic soft spots). - Consider alternative routes of administration (e.g., intravenous, transdermal).
Inconsistent results in cell-based assays. - Cell line variability or contamination. - Inconsistent compound concentration due to poor solubility. - Variability in reagent quality or experimental technique.- Perform regular cell line authentication and mycoplasma testing. - Prepare fresh stock solutions of the compound and verify its concentration. Use a small percentage of a co-solvent like DMSO if necessary. - Standardize all experimental protocols and use high-quality reagents.
Toxicity observed in animal studies. - Off-target effects of the compound. - Formation of toxic metabolites. - Non-selective COX inhibition leading to gastrointestinal or renal toxicity.- Perform in silico toxicity predictions to identify potential liabilities.[6][7] - Conduct metabolite identification studies. - Design derivatives with higher selectivity for COX-2 over COX-1.

Data Presentation

Table 1: In Vitro Anti-Inflammatory Activity of Hypothetical Pyrazolone Derivatives

CompoundR1-SubstituentR2-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)TNF-α Inhibition (%) at 10 µM
Phenylbutazonen-ButylPhenyl5.21.82.935
Derivative AIsopropyl4-Methoxyphenyl10.50.521.055
Derivative BCyclohexyl4-Sulfamoylphenyl>1000.1>100075
Derivative CPhenyl2-Pyridyl8.11.26.862

Table 2: Pharmacokinetic Parameters of Hypothetical Pyrazolone Derivatives in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)
Phenylbutazone1015002.06.545
Derivative A1025001.58.265
Derivative B1018002.512.170
Derivative C1022001.07.558

Experimental Protocols

Protocol 1: Synthesis of a 4-Substituted Pyrazolone Derivative

This protocol describes a general method for the synthesis of a 4-substituted pyrazolone derivative via a Knoevenagel condensation.

  • Step 1: Synthesis of the Pyrazolone Core.

    • Dissolve ethyl acetoacetate (1 equivalent) and a substituted hydrazine (e.g., phenylhydrazine, 1 equivalent) in ethanol.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated pyrazolone core by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Step 2: Knoevenagel Condensation.

    • Suspend the pyrazolone core (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in glacial acetic acid.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated product by filtration, wash with water until neutral, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol outlines a method to determine the COX-2 inhibitory activity of a test compound.

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe

    • Test compound and reference inhibitor (e.g., Celecoxib)

    • Assay buffer (e.g., Tris-HCl)

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

    • In a 96-well plate, add the COX-2 enzyme to each well.

    • Add the test compound or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength for the chosen probe.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

Signaling_Pathway MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory Pyrazolone Pyrazolone Derivative Pyrazolone->COX1 Inhibition Pyrazolone->COX2 Stronger Inhibition InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 Upregulation Experimental_Workflow Synthesis Synthesis of Pyrazolone Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitroScreening In Vitro Screening Purification->InVitroScreening COXAssay COX-1/COX-2 Inhibition Assay InVitroScreening->COXAssay CytokineAssay Cytokine Release Assay (e.g., TNF-α) InVitroScreening->CytokineAssay CytotoxicityAssay Cytotoxicity Assay InVitroScreening->CytotoxicityAssay LeadSelection Lead Compound Selection COXAssay->LeadSelection CytokineAssay->LeadSelection CytotoxicityAssay->LeadSelection InVivoTesting In Vivo Testing (Animal Models of Inflammation) LeadSelection->InVivoTesting PKStudies Pharmacokinetic Studies InVivoTesting->PKStudies EfficacyStudies Efficacy Studies (e.g., Paw Edema) InVivoTesting->EfficacyStudies Toxicity Toxicology Assessment InVivoTesting->Toxicity

References

Validation & Comparative

In-Depth Safety Analysis of Bitipazone in Comparison to Other Ionophores: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation into the safety profile of the compound specified as "bitipazone" has yielded no discernible data within publicly available scientific literature and databases. Extensive searches for "this compound" and variations of its spelling, in conjunction with terms such as "ionophore," "coccidiostat," "antibiotic," and "safety profile," did not produce any relevant results. This suggests that "this compound" may be a highly obscure, novel compound with limited to no published safety data, or that the provided name may be a misspelling of a different agent.

Consequently, a direct comparative safety analysis between this compound and other established ionophores cannot be conducted at this time. To provide a valuable resource for researchers, scientists, and drug development professionals in the field of ionophores, this guide will instead focus on the well-documented safety profiles of commonly used ionophoric compounds.

This guide will present a comparative overview of the safety and toxicological data for prominent ionophores, including monensin, lasalocid, salinomycin, and maduramicin. The information is structured to facilitate an objective comparison of their performance and is supported by experimental data where available.

General Mechanism of Ionophore Toxicity

Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes. Their therapeutic efficacy, particularly as anticoccidial agents in veterinary medicine, stems from their ability to disrupt the intracellular ion homeostasis of target organisms.[1][2] However, this same mechanism is responsible for their toxic effects.

The primary mechanism of ionophore toxicity involves the disruption of normal ionic gradients, leading to an imbalance of ions such as Na+, K+, and Ca2+ within the cell.[1][3][4] This disruption can lead to mitochondrial swelling, inhibition of oxidative phosphorylation, and ultimately, cell death.[3][4] The heart and skeletal muscles are often the most affected tissues due to their high metabolic activity and reliance on precise ion concentrations for function.[3][4]

The toxicity of ionophores is dose-dependent and exhibits significant species-specific variation.[1][3][4] For instance, horses are particularly sensitive to the toxic effects of monensin compared to cattle.[1]

Comparative Safety Data of Common Ionophores

The following table summarizes key safety data for several widely used ionophores. It is important to note that LD50 values can vary based on the animal model, route of administration, and specific experimental conditions.

IonophoreAnimal ModelRoute of AdministrationLD50Key Toxic Effects
Monensin HorseOral2-3 mg/kgCardiac and skeletal muscle degeneration, anorexia, ataxia.[1]
DogOral20 mg/kgCardiac toxicity.[1]
CattleOral20-80 mg/kgMyocardial and skeletal muscle damage.[1]
Lasalocid HorseOral2-3 mg/kgSimilar to monensin, but considered marginally safer.[1][3]
ChickenOral75-125 mg/kg (non-toxic dose)Anorexia, lethargy, muscle weakness at toxic doses.[3]
Salinomycin ChickenIn-feed60 ppm (non-toxic dose)Toxic to turkeys at doses safe for chickens.[3]
TurkeyIn-feed15 g/tonne (toxic dose)Muscle damage, incoordination, leg weakness.[2]
Maduramicin ChickenIn-feed5 mg/kg (approved dose)Can be toxic even at approved doses with prolonged administration, affecting muscle, liver, and heart.[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate interpretation and replication of toxicological studies. While specific protocols for "this compound" are unavailable, the following outlines a general approach for assessing the safety profile of an ionophore, based on common practices in the field.

Acute Oral Toxicity Study (LD50 Determination)

  • Test System: Typically conducted in at least two mammalian species, one of which is a non-rodent (e.g., rats and dogs).

  • Procedure: Animals are fasted overnight. The test substance is administered once by oral gavage. A range of doses is used to establish a dose-response curve.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight, food consumption, and any behavioral or physiological changes are recorded.

  • Pathology: A gross necropsy is performed on all animals. Histopathological examination of major organs is conducted on animals that die during the study and on survivors at the end of the observation period.

  • Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated using appropriate statistical methods (e.g., probit analysis).

Signaling Pathways and Experimental Workflows

Mechanism of Ionophore-Induced Cell Death

The following diagram illustrates the general signaling pathway leading to cell death induced by ionophore toxicity.

Ionophore_Toxicity_Pathway Ionophore Ionophore Membrane Cell Membrane Ionophore->Membrane Disrupts Ion Gradient Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↑ Ca2+, ↓ K+) Membrane->Ion_Imbalance Mitochondria Mitochondrial Dysfunction Ion_Imbalance->Mitochondria Oxidative_Stress Oxidative Stress (↑ ROS) Mitochondria->Oxidative_Stress Cell_Death Cell Death (Apoptosis/Necrosis) Mitochondria->Cell_Death Release of Pro-apoptotic Factors Oxidative_Stress->Cell_Death

Caption: General signaling pathway of ionophore-induced cytotoxicity.

Experimental Workflow for Safety Assessment

The diagram below outlines a typical workflow for the preclinical safety assessment of a new ionophore candidate.

Safety_Assessment_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Tox Acute Toxicity (LD50) Cytotoxicity->Acute_Tox Genotoxicity Genotoxicity Assays (e.g., Ames test) Genotoxicity->Acute_Tox Subchronic_Tox Subchronic Toxicity Acute_Tox->Subchronic_Tox Chronic_Tox Chronic Toxicity Subchronic_Tox->Chronic_Tox Repro_Tox Reproductive/Developmental Toxicity Subchronic_Tox->Repro_Tox Risk_Assessment Safety & Risk Assessment Chronic_Tox->Risk_Assessment Repro_Tox->Risk_Assessment Candidate Ionophore Candidate Candidate->Cytotoxicity Candidate->Genotoxicity

Caption: Preclinical safety assessment workflow for a new ionophore.

Conclusion

While a direct comparison involving "this compound" is not feasible due to the absence of available data, this guide provides a comprehensive overview of the safety profiles of established ionophores. The presented data and experimental frameworks offer a valuable resource for researchers in the field. Should information on "this compound" become publicly available, a similar comparative analysis can be undertaken to ascertain its relative safety profile. Researchers are encouraged to consult primary literature and regulatory documents for the most detailed and up-to-date information on ionophore safety.

References

Statistical Analysis of Bitipazone Efficacy Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this guide will instead provide a comparative overview of two well-established treatments for cholestatic liver diseases: Ursodeoxycholic acid (UDCA) and Obeticholic acid (OCA). This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing context on the current standards of care and the types of data and experimental protocols commonly seen in this therapeutic area.

Overview of Current Cholestasis Treatments

Cholestasis is a condition characterized by a decrease in bile flow, leading to the accumulation of bile acids in the liver, which can cause liver damage.[1] The primary goals of treatment are to improve bile flow, reduce the accumulation of toxic bile acids, and alleviate symptoms such as pruritus (itching).[2]

Ursodeoxycholic Acid (UDCA)

UDCA is a hydrophilic bile acid that is considered the first-line therapy for many cholestatic liver diseases, including primary biliary cholangitis (PBC).[2][3] Its mechanisms of action are multifaceted and include:

  • Cytoprotection: UDCA protects liver cells from the damaging effects of more toxic bile acids.[4]

  • Choleretic effect: It stimulates bile flow and the secretion of bile acids.[5]

  • Immunomodulation: UDCA can modulate the immune response in the liver.[2]

Obeticholic Acid (OCA)

OCA is a farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor that plays a crucial role in regulating bile acid synthesis and transport.[3] OCA is typically used as a second-line treatment for PBC in patients who have an inadequate response to or are intolerant of UDCA.[3] Its primary mechanism involves the activation of FXR, leading to a decrease in bile acid production and an increase in their transport out of the liver.[6]

Comparative Efficacy Data

The following tables summarize key efficacy endpoints from clinical trials of UDCA and OCA in patients with Primary Biliary Cholangitis (PBC).

Table 1: Biochemical Response to UDCA and OCA in PBC Patients

TreatmentStudy PopulationPrimary EndpointResults
UDCA PBC PatientsReduction in serum Alkaline Phosphatase (ALP) levelsSignificant reduction in ALP levels compared to placebo.[2]
OCA (in combination with UDCA or as monotherapy) PBC Patients with inadequate response to UDCA≥15% reduction in ALP and total bilirubin < upper limit of normalApproximately 46-47% of patients on OCA achieved the primary endpoint vs. 10% on placebo.[3]

Table 2: Symptomatic Improvement in Cholestasis

TreatmentSymptomStudy PopulationResults
UDCA PruritusMixed results across studies, some showing improvement.[2]
OCA PruritusPruritus is a common side effect of OCA, particularly at higher doses.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of clinical trial data. Below are generalized outlines of methodologies typically employed in clinical trials for cholestatic liver diseases.

Phase 3 Clinical Trial Design for a New Cholestasis Drug (Illustrative Example)

A randomized, double-blind, placebo-controlled, multicenter study is the gold standard for evaluating the efficacy and safety of a new therapeutic agent.

1. Study Population:

  • Inclusion criteria would typically include adult patients with a confirmed diagnosis of a specific cholestatic liver disease (e.g., PBC, PSC), with baseline biochemical markers (e.g., elevated ALP) indicative of active disease.[7]

  • Exclusion criteria would rule out patients with other confounding liver diseases, severe comorbidities, or those on medications known to interfere with the study drug.[7]

2. Randomization and Blinding:

  • Patients are randomly assigned to receive either the investigational drug at one or more dose levels or a placebo.

  • Both the patients and the investigators are blinded to the treatment assignment to prevent bias.

3. Treatment and Follow-up:

  • The study drug or placebo is administered for a predefined period (e.g., 12 to 24 months).

  • Patients are monitored at regular intervals for efficacy and safety.

4. Efficacy Endpoints:

  • Primary Endpoint: A composite biochemical endpoint, such as a reduction in serum ALP of at least 15% from baseline and a normal total bilirubin level.[3]

  • Secondary Endpoints: Changes in other liver enzymes (e.g., ALT, AST, GGT), markers of liver function, and patient-reported outcomes such as pruritus scores.[7]

5. Safety Assessments:

  • Monitoring of adverse events, serious adverse events, and laboratory abnormalities throughout the study.

Signaling Pathways and Experimental Workflows

Mechanism of Action of OCA

The following diagram illustrates the signaling pathway activated by Obeticholic Acid.

OCA_Mechanism cluster_hepatocyte Hepatocyte OCA Obeticholic Acid (OCA) FXR Farnesoid X Receptor (FXR) OCA->FXR activates Bile_Acid_Synthesis Bile Acid Synthesis FXR->Bile_Acid_Synthesis inhibits Bile_Acid_Transport Bile Acid Transport FXR->Bile_Acid_Transport promotes

Figure 1: Simplified signaling pathway of Obeticholic Acid in hepatocytes.

Experimental Workflow for a Clinical Trial

The diagram below outlines a typical workflow for a clinical trial evaluating a new drug for cholestasis.

Clinical_Trial_Workflow Patient_Screening Patient Screening and Enrollment Baseline_Assessment Baseline Assessment (Biochemistry, Symptoms) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Group (Investigational Drug) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up Regular Follow-Up Visits (Efficacy and Safety Monitoring) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up End_of_Study End of Study Assessment Follow_Up->End_of_Study Data_Analysis Statistical Data Analysis End_of_Study->Data_Analysis

Figure 2: Generalized workflow of a randomized controlled clinical trial.

References

Lack of Publicly Available Research Data on Bitipazone Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific and medical databases, no peer-reviewed studies, clinical trial data, or detailed pharmacological information were found for the compound identified as Bitipazone. While this compound is listed as an International Nonproprietary Name (INN), a globally recognized unique name for a pharmaceutical substance, there is a notable absence of published research detailing its performance, mechanism of action, or comparative efficacy against other therapeutic agents.

This lack of available data makes it impossible to conduct the requested in-depth comparative analysis. The core requirements for this guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be met without access to primary research literature.

For researchers, scientists, and drug development professionals interested in this compound, the absence of public data could suggest several possibilities: the drug may be in a very early stage of preclinical development with data not yet published, its development may have been discontinued, or it may be known under a different codename or nomenclature not readily accessible in public databases.

Further investigation would require accessing proprietary industry databases or direct inquiry with pharmaceutical manufacturers or research institutions that may have been involved with this compound. Without any foundational scientific information, a comparison with alternative therapies cannot be responsibly or accurately constructed. We will continue to monitor for any future publications or disclosures regarding this compound and will provide updates as information becomes available.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bitipazone
Reactant of Route 2
Bitipazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.